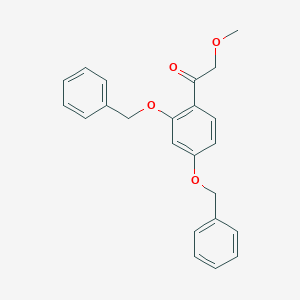
2',4'-Di(benzyloxy)-2-methoxyacetophenone
Description
2',4'-Di(benzyloxy)-2-methoxyacetophenone is an organic compound with the molecular formula C22H22O4 It is characterized by the presence of two phenylmethoxy groups attached to a phenyl ring, which is further connected to a methoxyethanone group
Properties
CAS No. |
4940-45-8 |
|---|---|
Molecular Formula |
C23H22O4 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-[2,4-bis(phenylmethoxy)phenyl]-2-methoxyethanone |
InChI |
InChI=1S/C23H22O4/c1-25-17-22(24)21-13-12-20(26-15-18-8-4-2-5-9-18)14-23(21)27-16-19-10-6-3-7-11-19/h2-14H,15-17H2,1H3 |
InChI Key |
CXEWRLLTJYRWCL-UHFFFAOYSA-N |
SMILES |
COCC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
COCC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Other CAS No. |
4940-45-8 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2',4'-Di(benzyloxy)-2-methoxyacetophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dihydroxybenzaldehyde and benzyl bromide.
Reaction Conditions: The reaction involves the protection of hydroxyl groups using benzyl bromide in the presence of a base like potassium carbonate. This step results in the formation of 2,4-bis(phenylmethoxy)benzaldehyde.
Formation of the Final Product: The final step involves the reaction of 2,4-bis(phenylmethoxy)benzaldehyde with methoxyacetyl chloride in the presence of a base to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
2',4'-Di(benzyloxy)-2-methoxyacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The phenylmethoxy groups can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pH conditions. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2',4'-Di(benzyloxy)-2-methoxyacetophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2',4'-Di(benzyloxy)-2-methoxyacetophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity, modulation of receptor functions, or interaction with cellular signaling pathways.
Comparison with Similar Compounds
2',4'-Di(benzyloxy)-2-methoxyacetophenone can be compared with similar compounds such as:
1-[4-(Phenylmethoxy)phenyl]ethanone: This compound has a similar structure but lacks the additional phenylmethoxy group, resulting in different chemical and biological properties.
1-[3,4-Bis(phenylmethoxy)phenyl]ethanone: This compound has the phenylmethoxy groups in different positions, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


